molecular formula C15H12N2O2 B1220727 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione CAS No. 13314-96-0

2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1220727
CAS No.: 13314-96-0
M. Wt: 252.27 g/mol
InChI Key: YQBGAGYLFPRNEM-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of phthalic anhydride with aniline in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole derivative.

Another method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines, such as aniline, under hydrogenolysis conditions to yield the isoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield dihydroisoindole derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoindole derivatives.

Scientific Research Applications

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylmethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the anilinomethyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(anilinomethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBGAGYLFPRNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287149
Record name 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-96-0
Record name NSC49226
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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